molecular formula C8H9BrN2 B7789766 2(4-Bromo-phenyl)-acetamidine

2(4-Bromo-phenyl)-acetamidine

Cat. No.: B7789766
M. Wt: 213.07 g/mol
InChI Key: UZAORPZGWBQCRV-UHFFFAOYSA-N
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Description

2(4-Bromo-phenyl)-acetamidine (CAS No. 59104-21-1) is a brominated aromatic amidine compound characterized by a phenyl ring substituted with a bromine atom at the para position and an acetamidine functional group. This compound is primarily utilized in industrial and scientific research contexts, particularly in organic synthesis and pharmaceutical development . Its structural features—a rigid aromatic core and a strongly basic amidine group—make it a valuable intermediate for synthesizing heterocyclic compounds and studying reaction mechanisms.

Properties

IUPAC Name

2-(4-bromophenyl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H3,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAORPZGWBQCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=N)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59104-21-1
Record name 4-Bromobenzeneethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59104-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(4-Bromo-phenyl)-acetamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059104211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(4-BROMO-PHENYL)-ACETAMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64573M8MCH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(4-Bromo-phenyl)-acetamidine typically involves the reaction of 4-bromoaniline with acetamidine hydrochloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the acetamidine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2(4-Bromo-phenyl)-acetamidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

    Substitution Products: Various substituted phenylacetamidines.

    Oxidation Products: Corresponding carboxylic acids or ketones.

    Reduction Products: Reduced phenylacetamidines.

    Coupling Products: Biaryl compounds.

Mechanism of Action

The mechanism of action of 2(4-Bromo-phenyl)-acetamidine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The bromine atom and the acetamidine group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Differences :

  • Structural : 2C-B contains methoxy groups at positions 2 and 5 of the phenyl ring and a phenethylamine backbone, whereas this compound lacks methoxy substituents and features an amidine group. The amidine moiety confers stronger basicity and nucleophilicity compared to 2C-B’s amine group .
  • Applications: 2C-B is notorious for its hallucinogenic properties and illicit use, while this compound is restricted to non-clinical research, such as synthesizing imidazole derivatives .

Acetamidine Hydrochloride

Parameter This compound Acetamidine Hydrochloride
CAS No. 59104-21-1 124-42-5
Molecular Formula C₈H₁₀BrN₂ C₂H₆N₂·HCl
Functional Groups Bromophenyl, amidine Amidino (simpler structure)
Primary Applications Synthesis of brominated heterocycles Precursor for triazines, enzyme studies

Key Differences :

  • Structure : Acetamidine hydrochloride lacks the bromophenyl group, resulting in a smaller, less sterically hindered molecule. The absence of aromatic bromine reduces its electronic complexity and reactivity in substitution reactions .
  • Utility : Acetamidine hydrochloride is widely used to synthesize symmetric triazines (e.g., 2,4,6-trimethyl-sym-triazine), while this compound’s bromine enhances its role in cross-coupling reactions for pharmaceutical intermediates .

4-Bromobenzeneethanimidamide Derivatives

Parameter This compound 6-BR-DMPEA
CAS No. 59104-21-1 Not reported
Molecular Formula C₈H₁₀BrN₂ C₁₀H₁₄BrNO₂
Functional Groups Bromophenyl, amidine Bromophenyl, methoxy, phenethylamine
Primary Applications Research-oriented synthesis Analytical reference standard for 2C-B analogs

Key Differences :

  • Positional Isomerism : 6-BR-DMPEA (2-bromo-4,5-dimethoxyphenethylamine) is a positional isomer of 2C-B, with bromine at the ortho position. In contrast, this compound’s bromine is para-substituted, leading to distinct electronic and steric profiles .
  • Synthetic Relevance : 6-BR-DMPEA is synthesized to validate analytical methods for detecting designer drugs, whereas this compound is tailored for amidine-specific reactivity in medicinal chemistry .

Biological Activity

Overview

2(4-Bromo-phenyl)-acetamidine is an organic compound characterized by the presence of a bromine atom on a phenyl ring and an acetamidine functional group. This unique structure imparts distinct chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and biological studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromoaniline with acetamidine hydrochloride under basic conditions, often using sodium hydroxide or potassium carbonate as a catalyst. This method allows for the formation of the acetamidine group, which is crucial for the compound's biological properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the acetamidine group enhance its binding affinity and specificity, potentially leading to therapeutic effects. The compound may inhibit enzyme activities or modulate cellular processes, which can be critical in developing new pharmaceuticals .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : It has been shown to possess antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of the bromine substituent enhances its lipophilicity, facilitating better membrane penetration and efficacy .
  • Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells .

Case Studies

Several studies have highlighted the biological potential of compounds similar to this compound:

  • Antimicrobial Testing : A study evaluated various N-substituted chloroacetamides for their antimicrobial potential, revealing that halogenated phenyl rings significantly enhance activity against pathogens like Staphylococcus aureus and Candida albicans . This suggests that similar structural features in this compound may confer comparable antimicrobial properties.
  • Antitumor Activity : Research on related compounds indicates that derivatives with bromo substitutions show enhanced antitumor activity in xenograft models. For instance, compounds from the quinazoline series demonstrated significant efficacy against human epidermoid carcinoma . Such findings underscore the potential applications of this compound in cancer therapy.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds.

Compound NameStructureBiological Activity
4-Bromo-phenylacetic acid Contains a carboxylic acid groupAntimicrobial properties
4-Bromo-phenylacetamide Contains an amide groupAnticancer activity
N-(substituted phenyl) chloroacetamides Varies based on substitutionsEffective against Gram-positive bacteria

The presence of the acetamidine group in this compound distinguishes it from these analogs, potentially enhancing its reactivity and biological activity.

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